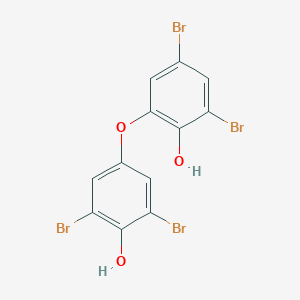
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol is a polybrominated diphenyl ether compound. It is characterized by the presence of multiple bromine atoms and a phenol group, making it a significant compound in various chemical and biological studies. This compound is often derived from marine organisms, particularly sponges, and has been studied for its potential biological activities, including antibacterial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the bromination of 2,4-dibromophenol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenolic compounds.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol involves its interaction with cellular components. The compound can inhibit the growth of bacteria by disrupting cell wall synthesis and interfering with essential enzymatic processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol with similar antibacterial properties.
2,6-Dibromophenol: Another brominated phenol with distinct chemical reactivity.
3,5-Dibromo-4-hydroxybenzyl alcohol: A related compound with different biological activities
Uniqueness
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol is unique due to its multiple bromine atoms and the presence of a phenoxy group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H6Br4O3 |
|---|---|
Molekulargewicht |
517.79 g/mol |
IUPAC-Name |
2,6-dibromo-4-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O3/c13-5-1-7(14)12(18)10(2-5)19-6-3-8(15)11(17)9(16)4-6/h1-4,17-18H |
InChI-Schlüssel |
QWAHJFBSOMURAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




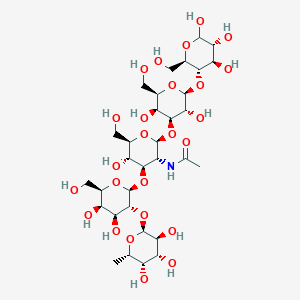
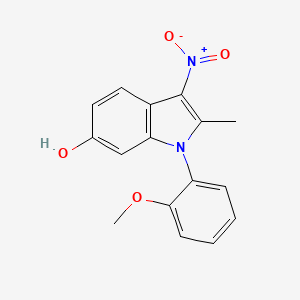
![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
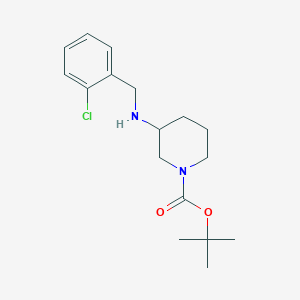


![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
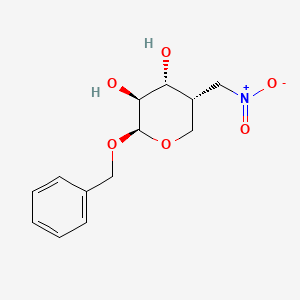
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

